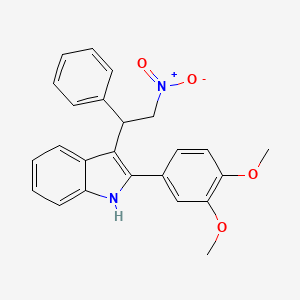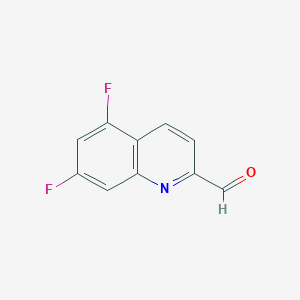
5,7-Difluoroquinoline-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Difluoroquinoline-2-carbaldehyde: is a fluorinated quinoline derivative Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-difluoroquinoline-2-carbaldehyde typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of hydrogen atoms in the quinoline ring with fluorine atoms. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must ensure high yield and purity of the final product, often requiring purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 5,7-Difluoroquinoline-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: 5,7-Difluoroquinoline-2-carboxylic acid.
Reduction: 5,7-Difluoroquinoline-2-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5,7-Difluoroquinoline-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Investigated for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Explored as a precursor for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of advanced materials, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 5,7-difluoroquinoline-2-carbaldehyde involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to enzymes or receptors, leading to increased biological activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially inhibiting their function.
Comparison with Similar Compounds
- 5,6-Difluoroquinoline-2-carbaldehyde
- 6,7-Difluoroquinoline-2-carbaldehyde
- 5,8-Difluoroquinoline-2-carbaldehyde
Comparison:
- 5,7-Difluoroquinoline-2-carbaldehyde has unique properties due to the specific positioning of the fluorine atoms, which can influence its reactivity and biological activity.
- 5,6-Difluoroquinoline-2-carbaldehyde and 6,7-Difluoroquinoline-2-carbaldehyde may have different electronic and steric effects due to the different positions of the fluorine atoms.
- 5,8-Difluoroquinoline-2-carbaldehyde may exhibit different reactivity patterns and biological activities compared to this compound .
Properties
Molecular Formula |
C10H5F2NO |
|---|---|
Molecular Weight |
193.15 g/mol |
IUPAC Name |
5,7-difluoroquinoline-2-carbaldehyde |
InChI |
InChI=1S/C10H5F2NO/c11-6-3-9(12)8-2-1-7(5-14)13-10(8)4-6/h1-5H |
InChI Key |
PRRIBNOYQPAWLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2F)F)N=C1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


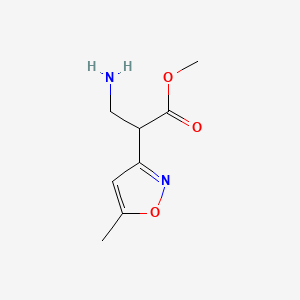
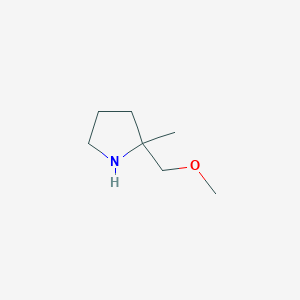
![3-(2-aminoethoxy)-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride](/img/structure/B13550474.png)
![8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carbaldehyde](/img/structure/B13550485.png)
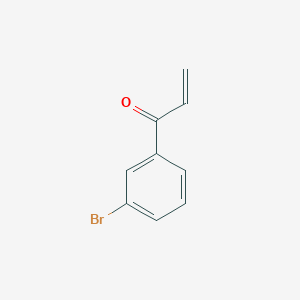
![2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-7-(4,7-diazaspiro[2.5]octan-7-yl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B13550496.png)

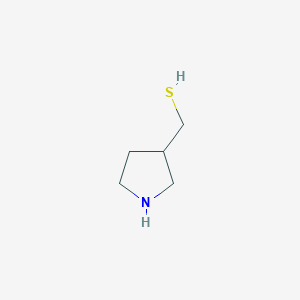

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(4-fluorophenyl)aceticacid](/img/structure/B13550502.png)
![1-Methyl-1H-imidazo[1,2-b]pyrazol-7-amine](/img/structure/B13550503.png)
![tert-Butyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13550506.png)
![N-((1-Aminocycloheptyl)methyl)benzo[d]isothiazole-3-carboxamide hydrochloride](/img/structure/B13550507.png)
